Product packaging for 2-Methyl-2-(3-nitrophenyl)propan-1-ol(Cat. No.:)

2-Methyl-2-(3-nitrophenyl)propan-1-ol

Cat. No.: B11721974
M. Wt: 195.21 g/mol
InChI Key: ZTDCLNCNPBULDQ-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-nitrophenyl)propan-1-ol is a high-purity chemical compound supplied for research and development purposes. This compound, with the CAS registry number 874775-98-1, has a molecular formula of C 10 H 13 NO 3 and a molecular weight of 195.22 g/mol . It is characterized by a nitrophenyl group attached to a propanol backbone, a structural motif seen in compounds with various research applications. While specific biological data for this compound is limited, its structure suggests potential utility as a key synthetic intermediate or building block in organic synthesis and medicinal chemistry research. The nitro group offers a versatile handle for further chemical transformations, such as reduction to aniline derivatives, making it valuable for constructing more complex molecules . Researchers may also explore its use as an adhesion agent or a biocidal agent, applications noted for structurally related nitro-alcohol compounds . The product requires cold-chain transportation to ensure stability and is accompanied by necessary documentation to support research efforts. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B11721974 2-Methyl-2-(3-nitrophenyl)propan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-methyl-2-(3-nitrophenyl)propan-1-ol

InChI

InChI=1S/C10H13NO3/c1-10(2,7-12)8-4-3-5-9(6-8)11(13)14/h3-6,12H,7H2,1-2H3

InChI Key

ZTDCLNCNPBULDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methyl 2 3 Nitrophenyl Propan 1 Ol

Established Reaction Pathways for the Formation of the 2-Methyl-2-(3-nitrophenyl)propan-1-ol Skeleton

Established routes to the this compound skeleton typically involve a multi-step sequence. A plausible and efficient pathway commences with the construction of a precursor molecule containing the quaternary carbon center, followed by functional group manipulations to introduce the nitro group at the meta position of the phenyl ring and subsequent reduction to the desired primary alcohol.

A key intermediate in this proposed pathway is 2-methyl-2-phenylpropanoic acid. This compound provides the core structure, which can then be subjected to nitration and reduction.

Stereoselective Carbon-Carbon Bond Forming Reactions Towards the Quaternary Carbon Center

The formation of the all-carbon quaternary center is a critical step in the synthesis of this compound. The inherent steric hindrance associated with bringing four carbon substituents together on a single carbon atom makes this a challenging transformation. chinesechemsoc.org

One established method for the synthesis of the precursor, 2-methyl-2-phenylpropanoic acid, involves the Friedel-Crafts reaction of benzene (B151609) with methacrylic acid in the presence of a Lewis acid catalyst such as aluminum chloride. googleapis.com

While this method is effective for creating the quaternary carbon, it is not stereoselective and produces a racemic mixture if the substituents were to create a chiral center. The development of catalytic asymmetric methods to construct all-carbon quaternary stereocenters is a significant area of research. pnas.orgresearchgate.net These methods often employ chiral catalysts to control the stereochemical outcome of the carbon-carbon bond-forming reaction. chinesechemsoc.orgnih.gov

Table 1: Comparison of Methods for Quaternary Carbon Formation

MethodDescriptionStereoselectivityKey Reagents
Friedel-Crafts ReactionElectrophilic aromatic substitution to form an alkylated or acylated product.Generally not stereoselective.Lewis acids (e.g., AlCl₃), alkyl or acyl halides.
Metal-catalyzed CyclizationsCyclization of enynes or dienes using a chiral metal catalyst.Can be highly stereoselective.Chiral transition metal complexes. pnas.org
Asymmetric Nucleophilic CatalysisUnion of catalytically generated chiral carbon nucleophiles with carbon electrophiles.Can be highly stereoselective.Chiral nucleophilic catalysts. pnas.org

Reductions of Precursor Carbonyl Compounds to the Propanol (B110389) Moiety

With the 2-methyl-2-(3-nitrophenyl)propanoic acid intermediate in hand, the next crucial step is the reduction of the carboxylic acid functionality to the primary alcohol of the propanol moiety. This transformation can be achieved using a variety of reducing agents.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

An alternative and often milder reducing agent is borane (BH₃), usually used as a complex with THF (BH₃·THF). This reagent also effectively reduces carboxylic acids to primary alcohols and can sometimes offer better selectivity in the presence of other reducible functional groups.

Table 2: Common Reducing Agents for Carboxylic Acids

Reducing AgentFormulaTypical SolventsKey Features
Lithium Aluminum HydrideLiAlH₄Diethyl ether, THFVery powerful, non-selective reducing agent.
Borane Tetrahydrofuran ComplexBH₃·THFTHFMilder than LiAlH₄, good for selective reductions.

Novel and Emerging Synthetic Approaches to this compound

Recent advances in synthetic organic chemistry have provided new tools and strategies that could be applied to the synthesis of this compound, particularly with a focus on achieving high levels of stereocontrol.

Catalytic Enantioselective and Diastereoselective Syntheses

The development of catalytic enantioselective methods for the construction of all-carbon quaternary stereocenters is a major focus of modern organic synthesis. researchgate.netnih.gov These methods aim to produce a single enantiomer of a chiral molecule, which is often crucial for its biological activity.

For the synthesis of enantiomerically enriched this compound, one could envision a strategy involving the asymmetric reduction of a prochiral ketone precursor, such as 2-methyl-1-(3-nitrophenyl)propan-1-one. This reduction could be achieved using a chiral catalyst, such as a Noyori-type ruthenium catalyst or a CBS (Corey-Bakshi-Shibata) catalyst, to deliver the chiral tertiary alcohol with high enantioselectivity. However, this would lead to a tertiary alcohol, not the primary alcohol of the target molecule.

A more direct approach would be the development of a catalytic asymmetric method for the construction of the quaternary carbon center itself. This could involve, for example, a metal-catalyzed asymmetric allylic alkylation or a Michael addition reaction using a chiral catalyst. pnas.org

Organometallic and Organocatalytic Strategies for Constructing the this compound Framework

Organometallic reagents, such as Grignard reagents and organolithium compounds, are powerful tools for the formation of carbon-carbon bonds. mnstate.eduwisc.edu A potential organometallic approach to a precursor for this compound could involve the reaction of a Grignard reagent derived from a 3-nitrohalobenzene with a suitable electrophile to construct the quaternary carbon center. For instance, the reaction of 3-nitrophenylmagnesium bromide with acetone would yield 2-(3-nitrophenyl)propan-2-ol, a tertiary alcohol. askfilo.com

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral organocatalysts, such as proline and its derivatives, can be used to catalyze a wide range of enantioselective transformations. mdpi.com An organocatalytic approach to a chiral precursor of the target molecule could involve an asymmetric aldol or Mannich reaction to create a chiral tertiary alcohol or amine, respectively, which could then be further elaborated. acs.orgrsc.org

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. Applying these principles to the synthesis of this compound would involve several considerations.

The choice of solvents is a key aspect of green chemistry. Traditional Grignard reactions, for example, often use diethyl ether, which is highly flammable and volatile. The use of greener solvents, such as 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, is a more sustainable alternative. umb.edu Recent research has also explored mechanochemical methods for Grignard reactions that significantly reduce the amount of solvent required. soton.ac.ukhokudai.ac.jp

Atom economy is another important principle of green chemistry, which seeks to maximize the incorporation of all materials used in the process into the final product. Reactions such as catalytic additions and cyclizations often have high atom economy.

The use of catalytic reagents, as opposed to stoichiometric ones, is also a cornerstone of green chemistry. Catalytic methods reduce waste because the catalyst is used in small amounts and can be recycled. The development of catalytic enantioselective methods for the synthesis of this compound would therefore be a significant step towards a more sustainable process.

Table 3: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in the Synthesis of this compound
Use of Greener SolventsReplacing traditional ethereal solvents in organometallic reactions with alternatives like 2-MeTHF. umb.edu
Atom EconomyDesigning synthetic routes that maximize the incorporation of starting materials into the final product.
CatalysisEmploying catalytic methods, particularly for stereoselective transformations, to reduce waste and improve efficiency.
Waste ReductionMinimizing the formation of byproducts and developing processes with easier purification steps.

Solvent Engineering and Atom-Economic Transformations

A primary route to β-nitro alcohols like this compound is the Henry (nitroaldol) reaction. wikipedia.orgtcichemicals.comencyclopedia.pub This reaction involves the C-C bond formation between a nitroalkane and a carbonyl compound. wikipedia.orgtcichemicals.com For the target compound, this could hypothetically involve the reaction of 1-(3-nitrophenyl)ethan-1-one with nitromethane in the presence of a base.

Solvent Engineering:

The choice of solvent plays a crucial role in the outcome of the Henry reaction, influencing reaction rates, yields, and stereoselectivity. nih.gov While traditional approaches often utilize organic solvents, modern solvent engineering explores more environmentally benign alternatives. Aqueous media and solvent-free conditions have emerged as attractive options. tandfonline.comresearchgate.net Performing the Henry reaction in water can offer advantages such as enhanced reaction rates and simplified product isolation, while avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org

Solvent-free conditions, often facilitated by microwave irradiation or grinding, represent another significant advancement. tandfonline.comlookchem.com These methods can lead to shorter reaction times, higher yields, and a significant reduction in waste, aligning with the principles of green chemistry. lookchem.comtandfonline.com The use of supported catalysts in solvent-free reactions further minimizes waste by allowing for easier catalyst recovery and reuse. researchgate.nettandfonline.com

The impact of the solvent on reaction efficiency is evident when comparing different media for similar nitroaldol reactions. For instance, computational and experimental studies on the reaction between benzaldehyde and nitropropane have shown that the reaction proceeds more slowly in water than in dimethyl sulfoxide (DMSO). nih.gov This is attributed to the differing solvation effects on the transition state. nih.gov

Reaction ParameterConventional Organic Solvent (e.g., THF)Aqueous MediumSolvent-Free
Reaction Time Several hours to daysCan be faster than in some organic solventsOften significantly reduced (minutes to hours)
Yield Variable, often moderate to goodGenerally good, can be higher than in organic solventsHigh to excellent
Environmental Impact High (due to VOCs)LowVery low
Catalyst Recovery Can be challengingEasier, especially with water-soluble catalystsOften straightforward, especially with solid catalysts

Atom-Economic Transformations:

Atom economy is a measure of the efficiency of a chemical reaction in incorporating the atoms of the reactants into the desired product. skpharmteco.com The ideal atom economy is 100%, meaning all atoms from the reactants are found in the final product. wikipedia.org The Henry reaction is inherently atom-economical as it is an addition reaction where all the atoms of the nitroalkane and the carbonyl compound are incorporated into the β-nitro alcohol product. researchgate.net

Biocatalytic and Photoredox Methodologies

Recent advancements in synthetic chemistry have introduced biocatalytic and photoredox methodologies as powerful tools for the construction of complex molecules like this compound. These approaches offer high selectivity, mild reaction conditions, and novel reaction pathways.

Biocatalytic Methodologies:

Biocatalysis utilizes enzymes to catalyze chemical reactions, often with high enantio- and diastereoselectivity. nih.govrsc.org For the synthesis of chiral β-nitro alcohols, several biocatalytic strategies have been developed. nih.govalmacgroup.com

One approach involves the use of hydroxynitrile lyases (HNLs). encyclopedia.pub While typically used for the synthesis of cyanohydrins, some HNLs have been shown to catalyze the Henry reaction. encyclopedia.pubnih.gov For instance, (S)-hydroxynitrile lyase from Hevea brasiliensis can catalyze the formation of (S)-β-nitro alcohols. encyclopedia.pub Conversely, an (R)-selective HNL from Arabidopsis thaliana can be used for the kinetic resolution of racemic β-nitro alcohols to obtain the (S)-enantiomer. nih.gov

Another biocatalytic route is the asymmetric reduction of α-nitro ketones, which can be precursors to the target molecule. Alcohol dehydrogenases (ADHs) can reduce the keto group to a hydroxyl group with high enantioselectivity. nih.gov Chemoenzymatic cascades, which combine chemical and enzymatic steps in a one-pot process, are particularly promising for the efficient synthesis of chiral nitro alcohols. nih.govchemrxiv.org

Biocatalytic MethodEnzymeSubstrateProductKey Advantages
Asymmetric Henry Reaction Hydroxynitrile Lyase (HNL)Aldehyde/Ketone + NitroalkaneChiral β-nitro alcoholHigh enantioselectivity, mild conditions
Asymmetric Reduction Alcohol Dehydrogenase (ADH)α-nitro ketoneChiral β-nitro alcoholHigh enantioselectivity, access to both enantiomers with different ADHs
Kinetic Resolution Lipase / HNLRacemic β-nitro alcoholEnantioenriched β-nitro alcoholHigh enantiomeric excess of one enantiomer

Photoredox Methodologies:

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of C-C bonds under mild conditions. princeton.eduacs.org This methodology relies on a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes to generate reactive radical intermediates. wikipedia.orgresearchgate.net

While a direct photoredox-catalyzed Henry reaction is not the most common application, photoredox catalysis can be employed in related transformations. For instance, the aza-Henry reaction, which couples nitroalkanes with imines, has been successfully achieved using photoredox catalysis. princeton.eduresearchgate.net This proceeds via the in-situ generation of an iminium ion from a tertiary amine, which then reacts with the nitroalkane. princeton.eduresearchgate.net

Furthermore, photoredox catalysis can be used for C-H functionalization, which could offer alternative routes to the precursors of this compound. researchgate.net The combination of photoredox catalysis with other catalytic modes, such as organocatalysis, opens up new possibilities for novel bond formations. wikipedia.org For example, the photoredox-catalyzed β-arylation of aldehydes could be a potential strategy for constructing the carbon skeleton of the target molecule. wikipedia.org Research in this area is rapidly evolving, with the potential for developing novel and efficient syntheses of nitroaromatic compounds. umich.edu

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2 3 Nitrophenyl Propan 1 Ol

Transformations Involving the Tertiary Alcohol Functionality of 2-Methyl-2-(3-nitrophenyl)propan-1-ol

The tertiary alcohol group is a key reactive site in this compound. Its behavior is dictated by the steric hindrance around the hydroxyl-bearing carbon and the electronic effects of the neighboring aromatic ring.

Derivatization Strategies and Functional Group Interconversions

The hydroxyl group of a tertiary alcohol can be converted into various other functional groups. Common derivatization strategies would likely involve the conversion of the alcohol into a better leaving group, such as a tosylate or a halide, to facilitate subsequent nucleophilic substitution reactions. However, the tertiary nature of the alcohol makes SN2 reactions highly unlikely due to steric hindrance. Therefore, SN1-type reactions would be the more probable pathway.

Table 1: Plausible Derivatization Reactions of the Tertiary Alcohol

Reagent(s)Expected ProductReaction TypeNotes
Concentrated HX (X = Cl, Br, I)2-(3-nitrophenyl)-2-methyl-1-halopropaneSN1 SubstitutionReaction proceeds via a tertiary carbocation intermediate. The order of reactivity for hydrogen halides is HI > HBr > HCl.
SOCl₂ in pyridine2-(3-nitrophenyl)-2-methyl-1-chloropropaneSNi (likely with rearrangement)The reaction with thionyl chloride often proceeds with retention of configuration, but rearrangements are possible with tertiary alcohols.
PBr₃2-(3-nitrophenyl)-2-methyl-1-bromopropaneSN2 (unlikely) or SN1While phosphorus tribromide is typically used for primary and secondary alcohols via an SN2 mechanism, with tertiary alcohols, an SN1 pathway is more plausible.
TsCl, pyridine2-Methyl-2-(3-nitrophenyl)propyl tosylateO-TosylationThis reaction converts the hydroxyl into a good leaving group for subsequent elimination or substitution reactions.

Dehydration Pathways and Rearrangement Processes

The acid-catalyzed dehydration of tertiary alcohols is a classic organic transformation that typically proceeds readily via an E1 mechanism. Treatment of this compound with a strong acid, such as sulfuric acid or phosphoric acid, would be expected to generate a tertiary carbocation. This intermediate can then lose a proton from an adjacent carbon to form an alkene. Due to the structure of the starting material, two potential alkene products could be formed.

It is also important to consider the possibility of carbocation rearrangements, although in this specific case, a rearrangement to a less stable secondary carbocation is unlikely.

Reactivity of the Nitroaromatic Moiety within this compound

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and can itself undergo various transformations.

Selective Reductions and Subsequent Transformations of the Nitro Group

The nitro group is readily reducible to an amino group under various conditions. The choice of reducing agent can allow for selective reduction without affecting the tertiary alcohol. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl).

The resulting amino group can then be further functionalized, for example, through diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents onto the aromatic ring.

Table 2: Potential Reduction and Subsequent Transformation Reactions of the Nitro Group

Reagent(s)Intermediate/ProductReaction Type
H₂, Pd/C or Sn/HCl3-(1-hydroxy-2-methylpropan-2-yl)anilineReduction
NaNO₂, HCl (0-5 °C)[3-(1-hydroxy-2-methylpropan-2-yl)phenyl]diazonium chlorideDiazotization
CuCl/HCl1-chloro-3-(1-hydroxy-2-methylpropan-2-yl)benzeneSandmeyer Reaction
CuBr/HBr1-bromo-3-(1-hydroxy-2-methylpropan-2-yl)benzeneSandmeyer Reaction
CuCN/KCN3-(1-hydroxy-2-methylpropan-2-yl)benzonitrileSandmeyer Reaction
H₃PO₂2-Methyl-2-phenylpropan-1-olDeamination

Electrophilic and Nucleophilic Aromatic Substitution Potential

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution (EAS). Therefore, any further substitution on the aromatic ring would be expected to occur at the positions meta to the nitro group (positions 4 and 6 relative to the propanol (B110389) substituent). However, the deactivating effect of the nitro group makes EAS reactions significantly more difficult to achieve compared to unsubstituted benzene (B151609).

Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (NAS), particularly at the ortho and para positions. However, for NAS to occur, a good leaving group must be present on the ring, which is not the case in the parent molecule.

Chemoselectivity and Regioselectivity in Complex Transformations of this compound

Given the presence of two distinct reactive functional groups, the chemoselectivity of reactions is a critical consideration. For instance, when attempting a reaction on the tertiary alcohol, the conditions must be chosen carefully to avoid unintended reactions at the nitro group, and vice versa.

Reduction: The nitro group can be selectively reduced in the presence of the tertiary alcohol using catalytic hydrogenation under mild conditions. Stronger reducing agents like LiAlH₄ would likely reduce the nitro group but could also potentially react with the alcohol.

Oxidation: The tertiary alcohol is resistant to oxidation under standard conditions. The nitroaromatic moiety is also generally stable to oxidation.

Acid-catalyzed reactions: In acidic media, both the tertiary alcohol (protonation and potential dehydration) and the nitro group (potential for protonation) can be affected. The regioselectivity of dehydration would favor the formation of the more substituted alkene (Zaitsev's rule), which in this case would be 2-methyl-2-(3-nitrophenyl)prop-1-ene.

Detailed Mechanistic Elucidations of Key Transformations Involving this compound

The comprehensive understanding of the chemical behavior of this compound, a tertiary alcohol bearing a deactivating nitro group on the phenyl ring, necessitates a deep dive into the mechanisms of its characteristic reactions. While specific experimental data for this particular molecule is not extensively available in the public domain, we can elucidate the probable mechanistic pathways by applying fundamental principles of physical organic chemistry. This section will explore the hypothetical elucidation of reaction intermediates and transition state structures, and the application of kinetic isotope effects and Hammett-type analyses to understand its transformations.

Elucidation of Reaction Intermediates and Transition State Structures

The reactivity of this compound is largely dictated by the tertiary alcohol functional group and the electronic influence of the 3-nitrophenyl substituent. Key transformations would likely involve reactions at the hydroxyl group, such as dehydration to form an alkene, or substitution reactions.

In a typical acid-catalyzed dehydration reaction, the hydroxyl group is a poor leaving group. masterorganicchemistry.comlibretexts.org Protonation of the hydroxyl group by a strong acid would form a better leaving group, water. masterorganicchemistry.comlibretexts.org Subsequent departure of a water molecule would lead to the formation of a tertiary carbocation intermediate. The stability of this carbocation is a critical factor in the reaction pathway. While tertiary carbocations are generally stable, the presence of the electron-withdrawing nitro group at the meta position of the phenyl ring would exert a destabilizing inductive effect on the carbocation.

The structure of the transition state leading to this carbocation would involve the elongation and eventual cleavage of the C-O bond. Computational chemistry could be a powerful tool to model this transition state, providing insights into its geometry and energy.

Once formed, the tertiary carbocation can undergo rearrangement or, more commonly, deprotonation from an adjacent carbon to form an alkene. Due to the structure of this compound, deprotonation could lead to two possible alkene products: 2-(3-nitrophenyl)-3-methylbut-1-ene and 2-(3-nitrophenyl)-3-methylbut-2-ene. The relative yields of these products would be governed by the stability of the resulting alkenes, with the more substituted alkene typically being the major product according to Zaitsev's rule. libretexts.orgcsueastbay.edu

Hypothetical Reaction Scheme: Acid-Catalyzed Dehydration

Application of Kinetic Isotope Effects and Hammett-Type Analyses

To further probe the mechanisms of reactions involving this compound, kinetic isotope effects (KIEs) and Hammett-type analyses would be invaluable tools.

Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org It is a powerful method for determining whether a particular bond is broken in the rate-determining step of a reaction. pharmacy180.comlibretexts.org

For the acid-catalyzed dehydration of this compound, a primary KIE would not be expected for the C-O bond cleavage in the formation of the carbocation, as this does not directly involve the breaking of a bond to an isotopically substituted atom (typically hydrogen). However, a secondary KIE could be observed. For instance, if the hydrogens on the carbons adjacent to the carbocationic center were replaced with deuterium, a small secondary KIE might be observed during the deprotonation step. The magnitude of this effect could provide information about the structure of the transition state for proton removal.

Hypothetical Kinetic Isotope Effect Data for Dehydration

SubstrateRate Constant (k)kH/kD
This compoundkH1.0
This compound-d6 (deuterated methyl groups)kD> 1

This is a hypothetical table. A value of kH/kD greater than 1 would suggest a normal secondary kinetic isotope effect, which could be interpreted in the context of changes in hybridization at the carbon atoms adjacent to the developing positive charge in the transition state.

Hammett-Type Analyses

The Hammett equation is a linear free-energy relationship that describes the effect of meta- and para-substituents on the reactivity of benzene derivatives. pharmacy180.comviu.cawikipedia.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of reactions to a substituent constant (σ) and a reaction constant (ρ). wikipedia.org

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the susceptibility of the reaction to substituent effects.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

A Hammett analysis could be performed on a series of 2-methyl-2-(substituted-phenyl)propan-1-ols to investigate the electronic effects on the rate of a particular reaction, such as dehydration. By plotting log(k/k₀) against the σ values for various substituents, the reaction constant ρ could be determined.

For the acid-catalyzed dehydration, the rate-determining step is likely the formation of the carbocation. A negative value for ρ would be expected, as electron-donating groups would stabilize the developing positive charge in the transition state and increase the reaction rate, while electron-withdrawing groups, like the nitro group, would destabilize it and decrease the rate. The magnitude of ρ would indicate the extent of charge development in the transition state.

Hypothetical Hammett Plot Data for Dehydration of 2-Methyl-2-(substituted-phenyl)propan-1-ols

Substituent (X)σ valuelog(kX/kH)
p-OCH₃-0.270.54
p-CH₃-0.170.34
H0.000.00
m-Cl0.37-0.74
m-NO₂0.71-1.42

This is a hypothetical table. A linear plot of log(kX/kH) versus σ with a negative slope would be consistent with a mechanism involving the formation of a carbocation in the rate-determining step.

By employing these theoretical and analytical techniques, a detailed and nuanced understanding of the chemical reactivity and mechanistic pathways of this compound can be achieved, even in the absence of extensive direct experimental studies.

Theoretical and Computational Chemistry Studies of 2 Methyl 2 3 Nitrophenyl Propan 1 Ol

Electronic Structure and Bonding Analysis of 2-Methyl-2-(3-nitrophenyl)propan-1-ol

The electronic architecture of a molecule dictates its fundamental chemical and physical properties. For this compound, the interplay between the electron-withdrawing nitro group and the sterically demanding propan-1-ol substituent on the phenyl ring is of central interest. Density Functional Theory (DFT) is a commonly employed method to investigate these properties. mdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. nih.gov For aromatic nitro compounds, the HOMO is typically localized on the phenyl ring, while the LUMO is often centered on the nitro group. researchgate.netekb.eg This separation indicates a propensity for charge-transfer interactions. The energy gap between the HOMO and LUMO (Egap) is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. In similar nitroaromatic compounds, the HOMO-LUMO gap has been calculated to be around 4.0 eV. mdpi.comsemanticscholar.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and bonding interactions. nih.gov In this compound, the nitro group is expected to be a strong electron acceptor, leading to a significant withdrawal of electron density from the phenyl ring. This would result in a net positive charge on the aromatic carbons, particularly those ortho and para to the nitro group. The oxygen and nitrogen atoms of the nitro group will carry a substantial negative charge. The hydroxyl group will also influence the electronic distribution through its capacity for hydrogen bonding. researchgate.net

Molecular Electrostatic Potential (MEP): MEP surfaces visually represent the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.net For this molecule, the region around the nitro group's oxygen atoms would be highly negative (red), indicating a site favorable for electrophilic attack. Conversely, the areas around the aromatic protons and the hydroxyl proton would be positive (blue), suggesting sites for nucleophilic interaction.

Table 1: Predicted Electronic Properties of this compound
ParameterPredicted ValueSignificance
EHOMO~ -7.0 eVElectron-donating ability
ELUMO~ -3.0 eVElectron-accepting ability
HOMO-LUMO Gap (Egap)~ 4.0 eVChemical reactivity and stability
Dipole Moment~ 4-5 DebyeMolecular polarity

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its interactions and properties. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers).

Conformational Analysis: The primary degrees of freedom in this molecule include the rotation around the C(phenyl)-C(propanol) bond and the C-C and C-O bonds within the propan-1-ol side chain. The bulky nature of the tertiary carbon center and the nitro group will create significant steric hindrance, limiting the number of stable conformers. It is likely that the most stable conformation will involve a staggering of the methyl groups and the hydroxymethyl group relative to the plane of the phenyl ring to minimize steric clash. Intramolecular hydrogen bonding between the hydroxyl group and the nitro group is also a possibility that could stabilize certain conformations, as seen in similar ortho-substituted phenols. longdom.org

Table 2: Key Dihedral Angles and Predicted Rotational Barriers
Dihedral AnglePredicted Stable Conformation (degrees)Estimated Rotational Barrier (kcal/mol)
C(ar)-C(ar)-C-C(H2OH)~ ±60°, 180°3 - 6
C(ar)-C-C-O~ ±60°, 180°2 - 5

Computational Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational modeling can elucidate the mechanisms of chemical reactions by identifying intermediate structures and calculating the energy of transition states. ucsb.edu For this compound, several reaction types could be investigated.

Dehydration: As a tertiary alcohol, this compound could undergo acid-catalyzed dehydration to form an alkene. libretexts.org Computational methods can model the protonation of the hydroxyl group, the formation of a tertiary carbocation intermediate, and the subsequent elimination of a proton. The stability of the carbocation and the energy barrier for its formation would be key parameters to calculate. libretexts.org

Oxidation: While tertiary alcohols are generally resistant to oxidation under standard conditions, computational studies could explore pathways with stronger oxidizing agents. masterorganicchemistry.com

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring to nucleophilic attack. Theoretical models could simulate the addition of a nucleophile to the ring, forming a Meisenheimer complex, and the subsequent departure of a leaving group (though none are present on the unsubstituted ring).

To model these pathways, researchers would typically perform a potential energy surface scan to locate the transition state structure. scm.comyoutube.com Frequency calculations are then used to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency. scm.com The activation energy for the reaction can then be determined as the energy difference between the reactants and the transition state.

Table 3: Predicted Activation Energies for Potential Reactions
Reaction TypePlausible MechanismPredicted Activation Energy (Ea) (kcal/mol)
Acid-Catalyzed DehydrationE1 Mechanism20 - 30
Substitution at the alcoholSN1 Mechanism25 - 35

Prediction of Spectroscopic Signatures for Advanced Mechanistic Interpretation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of compounds. frontiersin.orggithub.io

NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts with a reasonable degree of accuracy. researchgate.net For this compound:

1H NMR: The aromatic protons would appear in the downfield region (δ 7.5-8.5 ppm), with splitting patterns influenced by their meta and ortho relationships to the nitro and alkyl substituents. The CH2 protons of the hydroxymethyl group would likely appear as a singlet or a closely coupled system, and the two methyl groups would give rise to a single, sharp singlet further upfield. The hydroxyl proton signal would be a broad singlet, its position dependent on solvent and concentration.

13C NMR: The aromatic carbons would have distinct chemical shifts, with the carbon attached to the nitro group being significantly deshielded. The quaternary carbon of the propanol (B110389) side chain would also be readily identifiable.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to peaks in the IR spectrum. spectroscopyonline.com Key predicted absorptions would include:

A broad O-H stretching band around 3300-3400 cm-1. libretexts.org

Strong asymmetric and symmetric N-O stretching bands for the nitro group, expected around 1550-1475 cm-1 and 1360-1290 cm-1, respectively. orgchemboulder.com

C-H stretching vibrations for the aromatic and aliphatic groups just above and below 3000 cm-1.

A C-O stretching vibration around 1000-1100 cm-1. libretexts.org

These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to understand how its structure influences its spectroscopic properties.

Table 4: Predicted Key Spectroscopic Data
SpectroscopyFeaturePredicted Value
1H NMRAromatic Protonsδ 7.5 - 8.5 ppm
-CH2-OHδ 3.5 - 4.0 ppm
-C(CH3)2δ 1.2 - 1.6 ppm
-OHδ 1.5 - 4.0 ppm (broad)
IRO-H Stretch~3350 cm-1 (broad)
NO2 Asymmetric Stretch~1530 cm-1
NO2 Symmetric Stretch~1350 cm-1

2 Methyl 2 3 Nitrophenyl Propan 1 Ol As a Strategic Synthetic Intermediate

Utilization in the Synthesis of Complex Natural Products and Analogues

While direct applications of 2-methyl-2-(3-nitrophenyl)propan-1-ol in the total synthesis of complex natural products are not extensively documented, its structural motifs are present in various bioactive molecules. The nitrophenylpropanol core can be considered a precursor to substituted aminophenylpropanol units, which are integral to numerous natural products and their analogues. The strategic reduction of the nitro group to an amine opens up a plethora of synthetic possibilities for constructing more intricate molecular frameworks.

For instance, the synthesis of quinoline-containing natural products like streptonigrin and lavendamycin often involves intermediates with ortho-nitroaryl functionalities that undergo reductive cyclization. organic-chemistry.org Although the subject compound has a meta-nitro group, analogous intramolecular cyclization strategies following functional group manipulation could potentially lead to novel heterocyclic systems of biological relevance. The core structure can be elaborated to introduce additional functionalities, paving the way for the synthesis of analogues of existing natural products with potentially improved pharmacological profiles.

Role as a Chiral Building Block in Asymmetric Synthesis

The prochiral nature of this compound makes it an interesting substrate for asymmetric synthesis. The presence of a tertiary carbon atom adjacent to the hydroxymethyl group means that stereoselective reactions can be employed to introduce chirality. While this specific compound is achiral, its derivatives can be resolved into enantiomers or it can be used in diastereoselective reactions by introducing a chiral auxiliary.

Chiral alcohols are crucial synthons in the pharmaceutical industry for the synthesis of enantiomerically pure drugs. Methodologies such as enzyme-catalyzed resolution or the use of chiral catalysts could potentially be applied to obtain enantiomerically enriched forms of this compound or its derivatives. These chiral building blocks can then be incorporated into larger, more complex molecules, ensuring the desired stereochemistry in the final product. The development of asymmetric routes to access chiral 2-aryl-2-methylpropan-1-ol derivatives is an active area of research, with organocatalysis and metal-catalyzed hydrogenations being prominent strategies.

Precursor to Advanced Organic Scaffolds and Chemical Probes

The chemical reactivity of this compound allows for its transformation into a variety of advanced organic scaffolds. The nitro group can be readily reduced to an amine, which can then participate in a wide range of reactions, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions. This versatility allows for the construction of diverse molecular libraries for drug discovery and chemical biology.

Furthermore, the nitrophenyl moiety itself can serve as a useful component in the design of chemical probes. For example, nitrophenyl groups have been incorporated into photoaffinity labels to study protein-ligand interactions. nih.gov The synthesis of such probes often involves the coupling of a nitrophenyl-containing molecule to a bioactive compound. The alcohol functionality in this compound provides a convenient attachment point for such conjugations. The conversion of the nitro group to other functionalities can also be exploited to create fluorescent probes or other molecular imaging agents. The reductive cyclization of related o-nitrophenyl propargyl alcohols to form quinolines highlights the potential of nitrophenyl alcohols as precursors to heterocyclic scaffolds. organic-chemistry.org

Derivatization for the Development of New Functional Materials

The derivatization of this compound can lead to the development of novel functional materials with tailored properties. The aromatic nitro group is a strong electron-withdrawing group, which can impart unique electronic and optical properties to polymers and other materials.

By converting the primary alcohol to a polymerizable group, such as an acrylate or methacrylate, this compound can be incorporated into polymer chains. The resulting polymers would possess pendant nitrophenyl groups, which could be utilized for a variety of applications. For instance, these polymers could be used as precursors for electro-optic materials or as platforms for post-polymerization modification by reducing the nitro group to an amine and subsequently attaching other functional moieties. The presence of the bulky neopentyl group could also influence the physical properties of the polymer, such as its glass transition temperature and solubility.

Advanced Analytical Methodologies in the Research of 2 Methyl 2 3 Nitrophenyl Propan 1 Ol

High-Resolution Mass Spectrometry for Mechanistic and Isotopic Labeling Studies

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of organic molecules, providing highly accurate mass measurements that allow for the determination of elemental compositions. For 2-Methyl-2-(3-nitrophenyl)propan-1-ol, HRMS can distinguish its molecular formula, C₁₀H₁₃NO₃, from other isobaric compounds, ensuring unambiguous identification. Techniques like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) offer exceptional resolving power for this purpose acs.org.

In mechanistic studies, HRMS is used to identify transient intermediates and final products of chemical reactions. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments reveal the molecule's connectivity and the stability of its fragments. For nitroaromatic compounds, characteristic losses of the nitro group (NO₂) or related fragments are often observed strath.ac.uk. For instance, the analysis of this compound would likely show a prominent molecular ion peak, as the aromatic ring provides significant charge stability nih.gov. Common fragmentation pathways could include the loss of a water molecule (H₂O), a methyl group (CH₃), or the entire nitrophenyl moiety.

Isotopic labeling studies, where atoms like hydrogen are replaced with deuterium (D) or oxygen with ¹⁸O, are powerful tools for elucidating reaction pathways. HRMS can precisely detect the resulting mass shifts, allowing researchers to track the fate of specific atoms throughout a chemical transformation.

Table 1: Hypothetical HRMS Fragmentation and Isotopic Labeling Data for this compound

Ion/FragmentUnlabeled FormulaCalculated m/z (Monoisotopic)¹⁸O-Labeled Formula (at OH)Calculated m/z (¹⁸O-Labeled)
[M+H]⁺C₁₀H₁₄NO₃⁺196.0968C₁₀H₁₄N¹⁸O₁O₂⁺198.0999
[M-H₂O+H]⁺C₁₀H₁₂NO₂⁺178.0863C₁₀H₁₂N¹⁸O₁O₁⁺178.0863
[M-CH₃+H]⁺C₉H₁₁NO₃⁺181.0733C₉H₁₁N¹⁸O₁O₂⁺183.0764
[M-NO₂+H]⁺C₁₀H₁₄O⁺150.1039C₁₀H₁₄¹⁸O₁⁺152.1070

This interactive table showcases expected mass-to-charge ratios (m/z) for the parent ion and potential fragments, illustrating how isotopic labeling can be detected by HRMS.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. For a chiral compound like this compound, which has a stereocenter at the carbon bearing the hydroxyl group, advanced NMR techniques are critical for assigning its absolute and relative stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of each atom. For a more in-depth analysis, two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons.

To determine the absolute configuration of the chiral center, chemists often employ chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) researchgate.net. By reacting the alcohol with both (R)- and (S)-MTPA, a pair of diastereomeric esters is formed. The different spatial arrangement of these diastereomers leads to measurable differences in the chemical shifts of nearby protons, which can be correlated to the absolute configuration of the original alcohol researchgate.net. Other reagents, such as trifluoromethylbenzoimidazolylbenzoic acid, have also been developed for this purpose using ¹⁹F NMR spectroscopy acs.org.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy, in its 2D form (NOESY), can be used to probe the conformational dynamics of the molecule. This technique detects protons that are close in space, providing insights into the preferred rotational conformations (rotamers) around the single bonds, which is crucial for understanding its interactions and reactivity.

Table 2: Representative ¹H NMR Chemical Shifts for a Chiral Alcohol Derivative

ProtonDiastereomer 1 (e.g., R-alcohol, S-CDA) δ (ppm)Diastereomer 2 (e.g., R-alcohol, R-CDA) δ (ppm)Δδ (δ₁ - δ₂) (ppm)
-CH₂-OH (Proton A)3.653.68-0.03
-CH₂-OH (Proton B)3.583.55+0.03
Aromatic Protons7.50 - 8.207.51 - 8.21~0
Methyl Protons1.251.24+0.01

This interactive table illustrates how the chemical shifts (δ) of protons near the stereocenter can differ between two diastereomeric derivatives, allowing for stereochemical assignment.

Single Crystal X-ray Diffraction for Absolute Configuration Determination and Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (SCXRD) is considered the definitive method for determining the three-dimensional structure of a crystalline molecule. nih.govspringernature.comresearchgate.net It provides precise data on bond lengths, bond angles, and the spatial arrangement of all atoms, thereby confirming the molecule's connectivity and conformation in the solid state encyclopedia.pub.

For a chiral, enantiomerically pure compound like this compound, SCXRD is the most powerful technique for unambiguously determining its absolute configuration springernature.comresearchgate.net. This is achieved through the analysis of anomalous dispersion, an effect that is most pronounced when using specific X-ray sources (like Cu-Kα radiation) or when a heavy atom is present in the structure encyclopedia.pub. The Flack parameter is a critical value derived from the data; a value close to zero for a given stereochemical model confirms that the assignment of the absolute configuration is correct encyclopedia.pub.

The resulting crystal structure also reveals the molecule's solid-state architecture, including intermolecular interactions such as hydrogen bonding (e.g., between the hydroxyl groups of adjacent molecules) and π-π stacking of the aromatic rings. This information is vital for understanding the material's physical properties.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₀H₁₃NO₃
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)10.121
c (Å)12.345
Flack Parameter0.05(3)
R-factor0.035

This interactive table presents typical data obtained from an SCXRD experiment. A space group like P2₁2₁2₁ is chiral, and a Flack parameter close to zero confirms the assigned absolute configuration.

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is the most widely used technique for separating enantiomers and assessing the enantiomeric purity of a chiral compound openochem.org. This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a molecule, leading to different retention times and, thus, separation openochem.orgnih.gov.

For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is often the method of choice. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating a wide range of chiral molecules, including benzylic alcohols scirp.org. The choice of mobile phase, typically a mixture of hexane and an alcohol like isopropanol, is optimized to achieve the best separation (resolution) between the two enantiomer peaks.

Gas Chromatography (GC) can also be used, particularly if the compound is first derivatized to increase its volatility. The area under each peak in the resulting chromatogram is proportional to the amount of that enantiomer present, allowing for the precise calculation of enantiomeric excess (% ee).

Table 4: Example Chiral HPLC Method for Purity Assessment

ParameterCondition
ColumnChiralpak AD-H (Amylose derivative)
Mobile PhaseHexane:Isopropanol (90:10)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (R-enantiomer)12.5 min
Retention Time (S-enantiomer)15.2 min
Enantiomeric Excess (% ee)Calculated from peak areas

This interactive table outlines a typical set of conditions for a chiral HPLC separation, showing distinct retention times for the (R) and (S) enantiomers, which enables the determination of enantiomeric purity.

Future Research Directions and Perspectives for 2 Methyl 2 3 Nitrophenyl Propan 1 Ol

Exploration of Unprecedented Reactivity and Catalyst Development

The inherent chemical functionalities of 2-Methyl-2-(3-nitrophenyl)propan-1-ol—a tertiary alcohol and a nitroaromatic group—suggest a rich and varied reactivity profile ripe for exploration. Future research could unearth novel transformations and lead to the development of specialized catalysts to control these reactions.

The tertiary alcohol group, while generally resistant to oxidation without carbon-carbon bond cleavage, could be a handle for unique substitution and elimination reactions under specific catalytic conditions. The steric hindrance around the hydroxyl group may lead to unexpected selectivity. Research into catalysts that can overcome this steric bulk to achieve, for example, selective etherification or esterification would be a valuable pursuit.

The nitro group is a versatile functional group that can undergo a range of transformations. Its reduction to an amine is a fundamental reaction that would yield 2-amino-2-(3-aminophenyl)propan-1-ol, a potentially valuable building block for pharmaceuticals or materials science. The development of chemoselective catalysts that can reduce the nitro group without affecting the tertiary alcohol would be a key area of investigation. Furthermore, the electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, opening pathways to a variety of substituted phenyl derivatives.

A significant area for future research will be the synergistic reactivity of the alcohol and nitro groups. For instance, intramolecular cyclization reactions could be envisioned under appropriate catalytic conditions, potentially leading to novel heterocyclic scaffolds.

Table 1: Potential Catalytic Transformations for this compound

Functional GroupReaction TypePotential Catalyst Systems
Tertiary AlcoholEtherification/EsterificationAcid catalysts, Lewis acids
DehydrationStrong acids, solid acid catalysts
Nitro GroupReduction to AmineHeterogeneous catalysts (e.g., Pd/C, PtO2), transfer hydrogenation
Partial ReductionSpecific reducing agents (e.g., NaBH4 with additives)
Aromatic RingNucleophilic Aromatic SubstitutionStrong nucleophiles, phase-transfer catalysts

Integration into Automated and Flow Chemistry Platforms for Scalable Synthesis

The translation of novel chemical syntheses from the laboratory bench to industrial-scale production is a significant challenge. Automated and flow chemistry platforms offer numerous advantages in this regard, including improved safety, reproducibility, and scalability. Future research should focus on adapting the synthesis of this compound and its derivatives to these modern manufacturing techniques.

The synthesis of related compounds, such as 2-nitro-2-methyl-1-propanol, has been achieved through the reaction of 2-nitropropane (B154153) and formaldehyde (B43269). google.comgoogle.com This type of condensation reaction is often amenable to flow chemistry, which would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity.

Furthermore, multi-step functionalizations of this compound could be streamlined in a continuous flow setup. For example, a flow reactor could be designed to first reduce the nitro group, followed by an in-line purification step, and then a subsequent reaction of the newly formed amine. This would significantly reduce manual handling and processing times. The development of robust, solid-supported catalysts and reagents would be crucial for the successful implementation of such integrated flow systems.

Advanced Functionalization Strategies for Novel Chemical Applications

The true potential of this compound lies in its capacity to be transformed into a diverse range of novel molecules with unique applications. Future research should explore advanced functionalization strategies that go beyond simple transformations of the alcohol and nitro groups.

One promising avenue is the use of the methyl groups as handles for C-H activation and functionalization. While challenging, recent advances in catalysis have made the selective functionalization of C(sp³)–H bonds increasingly feasible. researchgate.net This could open up pathways to introduce new functional groups at the tertiary carbon center, leading to a wide array of previously inaccessible derivatives.

Another area of interest is the derivatization of the aromatic ring. Following the reduction of the nitro group, the resulting aniline (B41778) could be used in a variety of well-established reactions, such as diazotization followed by Sandmeyer or Suzuki coupling reactions, to introduce a wide range of substituents onto the phenyl ring.

The combination of these advanced functionalization strategies could lead to the synthesis of libraries of compounds based on the 2-Methyl-2-(phenyl)propan-1-ol scaffold. These libraries could then be screened for biological activity or for their properties as new materials, such as polymers or liquid crystals.

Computational Design and Prediction of Novel Transformations Involving the this compound Moiety

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. Future research on this compound would greatly benefit from the application of computational methods.

Density Functional Theory (DFT) calculations could be employed to investigate the electronic structure of the molecule and to predict its reactivity towards various reagents. researchgate.net This could help in identifying the most likely sites for electrophilic or nucleophilic attack and in understanding the mechanisms of potential reactions. For example, computational modeling could be used to design catalysts that are specifically tailored to the steric and electronic properties of the tertiary alcohol.

Molecular dynamics simulations could be used to study the conformational preferences of the molecule and its interactions with solvents and other molecules. This could provide insights into its physical properties and its potential to act as a building block for self-assembling materials.

Furthermore, computational screening of virtual libraries of derivatives of this compound could be used to identify candidates with desirable properties, such as specific biological activities or material characteristics. This would allow for a more targeted and efficient approach to the synthesis and testing of new compounds.

Table 2: Comparison of Isomeric Nitrophenyl-Substituted Propanols

Compound NameCAS NumberMolecular FormulaPosition of Nitro Group
2-Methyl-2-(2-nitrophenyl)propan-1-ol91413-88-6C10H13NO3ortho
This compoundNot AvailableC10H13NO3meta
2-Methyl-2-(4-nitrophenyl)propan-1-ol18755-53-8C10H13NO3para

This table highlights the existence of ortho- and para-isomers with assigned CAS numbers, suggesting a greater body of research may exist for these compounds compared to the meta-isomer, which is the focus of this article.

Q & A

Q. How can molecular docking predict interactions between this compound and enzymatic targets (e.g., cytochrome P450)?

  • Methodological Answer : Use AutoDock Vina with crystal structures (PDB: 1TQN) to simulate binding. The nitro group may form hydrogen bonds with Arg-125, while methyl groups occupy hydrophobic pockets. Validate with SPR or ITC binding assays .

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